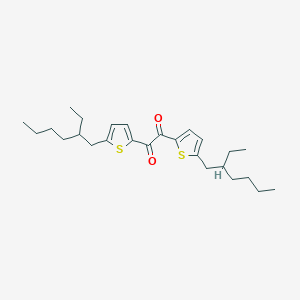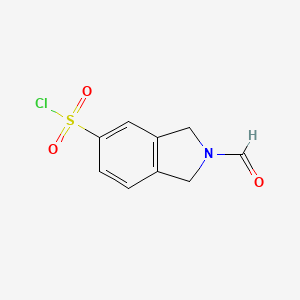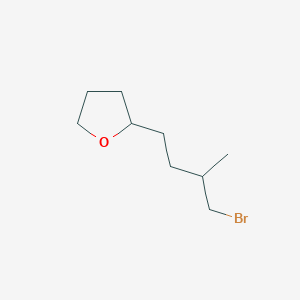
2-(4-Bromo-3-methylbutyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methylbutyl)oxolane is a chemical compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom and an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylbutyl)oxolane typically involves the reaction of 4-bromo-3-methylbutanol with oxirane under controlled conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the oxolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylbutyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(3-methylbutyl)oxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: 2-(4-Hydroxy-3-methylbutyl)oxolane, 2-(4-Cyano-3-methylbutyl)oxolane.
Oxidation: 2-(4-Oxo-3-methylbutyl)oxolane.
Reduction: 2-(3-Methylbutyl)oxolane.
Scientific Research Applications
2-(4-Bromo-3-methylbutyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products that may exhibit different biological or chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylbutyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3-methylbutyl)oxolane: Contains a fluorine atom instead of bromine.
2-(4-Iodo-3-methylbutyl)oxolane: Contains an iodine atom instead of bromine.
Uniqueness
2-(4-Bromo-3-methylbutyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(4-bromo-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c1-8(7-10)4-5-9-3-2-6-11-9/h8-9H,2-7H2,1H3 |
InChI Key |
HQTNCSKWLFXGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)

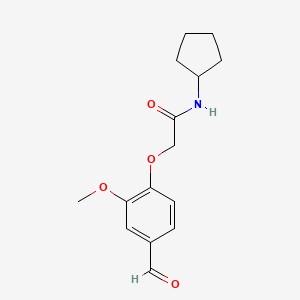
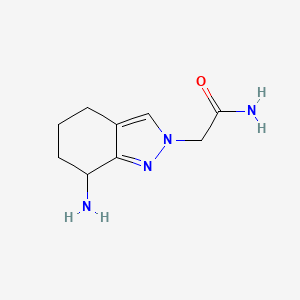

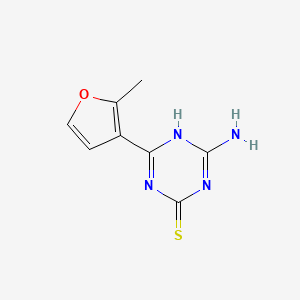

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)

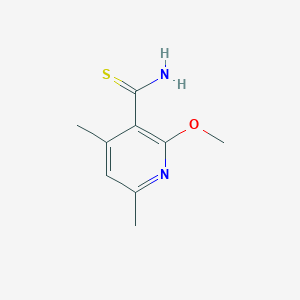
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
